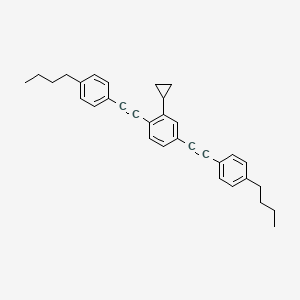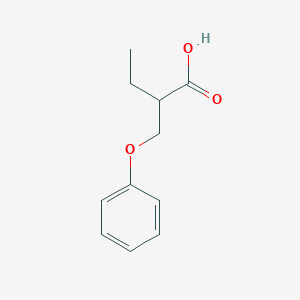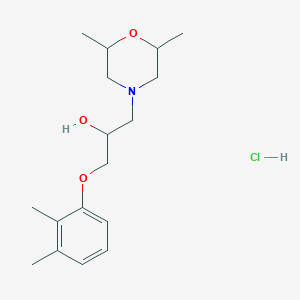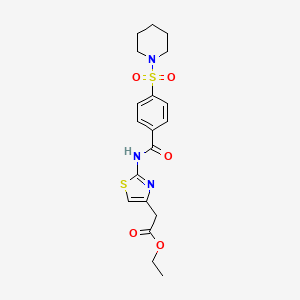
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)
概要
説明
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group and multiple ethyne (acetylene) linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction , which involves the coupling of a halogenated aromatic compound with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually require an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), and elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (e.g., temperature, pressure, and reaction time) is common to optimize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids (e.g., sulfuric acid, H₂SO₄) or Lewis acids (e.g., aluminum chloride, AlCl₃), while nucleophilic substitutions may involve strong bases (e.g., sodium hydride, NaH).
Major Products Formed
Oxidation: : Formation of alcohols, ketones, or carboxylic acids.
Reduction: : Production of alkanes or alkenes.
Substitution: : Introduction of various functional groups (e.g., nitro, amino, halogen) on the aromatic rings.
科学的研究の応用
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and materials science.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its use in drug discovery and development.
Industry: : Applied in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene) exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
類似化合物との比較
4,4'-((2-Cyclopropyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene): is unique due to its specific structural features, such as the cyclopropyl group and the ethyne linkages. Similar compounds include:
4,4'-((2-Methoxy-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)
4,4'-((2-Ethyl-1,4-phenylene)bis(ethyne-2,1-diyl))bis(butylbenzene)
特性
IUPAC Name |
1,4-bis[2-(4-butylphenyl)ethynyl]-2-cyclopropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34/c1-3-5-7-26-9-13-28(14-10-26)17-18-30-20-22-31(33(25-30)32-23-24-32)21-19-29-15-11-27(12-16-29)8-6-4-2/h9-16,20,22,25,32H,3-8,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXPRGFSDFHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-(methylsulfanyl)-4-sulfanylidene-3H,4H-pyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)
![Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2944166.png)
![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)

![2-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2944172.png)


![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2944182.png)
![N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2944183.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)
